CJ-887 - 1220952-08-8

CJ-887

Catalog Number: EVT-265370
CAS Number: 1220952-08-8
Molecular Formula: C34H45N6O10P
Molecular Weight: 728.7398
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CJ-887 is a STAT3 inhibitor.
Source and Classification

CJ-887 is classified as a peptidomimetic compound, which means it mimics the structure and function of peptides while providing improved stability and bioavailability. The compound was identified through a combination of computational methods, including molecular dynamics simulations and high-throughput virtual screening against the SH2 domain of STAT3 .

Synthesis Analysis

Methods and Technical Details

The synthesis of CJ-887 involves several key steps that leverage its peptidomimetic nature. The compound was designed to mimic specific binding motifs found in natural peptides that interact with STAT3. The synthetic pathway typically includes:

  1. Building the Molecular Framework: Using computational tools like Schrodinger's Maestro to design the molecular structure.
  2. Energy Minimization: Applying force fields (such as OPLS) to minimize the energy of the designed structure, ensuring stability.
  3. Protonation State Prediction: Utilizing LigPrep to predict diverse protonation states at physiological pH levels.
  4. Molecular Docking: Performing docking studies to evaluate binding affinities and optimize interactions with the target protein .

The final product is characterized by its ability to bind effectively to the SH2 domain of STAT3, disrupting its function.

Molecular Structure Analysis

Structure and Data

The molecular structure of CJ-887 has been elucidated through both computational modeling and experimental validation. Key features include:

  • Molecular Formula: CJ-887 has a specific molecular formula that reflects its composition.
  • 3D Conformation: The compound exhibits a three-dimensional conformation that allows optimal interaction with the STAT3 SH2 domain.
  • Binding Interactions: The structure includes functional groups that facilitate hydrogen bonding and hydrophobic interactions with residues in the binding pocket of STAT3 .
Chemical Reactions Analysis

Reactions and Technical Details

CJ-887 primarily functions through competitive inhibition of STAT3. Its mechanism involves:

  1. Binding to the SH2 Domain: CJ-887 competes with phosphotyrosyl peptides for binding to the SH2 domain, effectively blocking STAT3 activation.
  2. Induced Conformational Changes: Upon binding, CJ-887 induces conformational changes in STAT3 that prevent its interaction with other signaling molecules .

This inhibition can lead to downstream effects such as reduced transcription of genes involved in cell proliferation and survival.

Mechanism of Action

Process and Data

The mechanism by which CJ-887 exerts its effects involves several steps:

  1. Competitive Inhibition: By mimicking natural substrates, CJ-887 competes for binding at the pY-binding pocket of STAT3.
  2. Disruption of Dimerization: The binding prevents the dimerization of STAT3, which is necessary for its activation and subsequent transcriptional activity.
  3. Reduction in Target Gene Expression: As a result, there is a decrease in the expression of genes that promote tumor growth and survival .

Molecular dynamics simulations have shown that CJ-887 stabilizes an inactive conformation of STAT3, further supporting its role as an effective inhibitor.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

CJ-887 exhibits several notable physical and chemical properties:

  • Molecular Weight: The low molecular weight enhances its ability to permeate cellular membranes.
  • Solubility: It demonstrates favorable solubility characteristics, which are critical for bioavailability.
  • Stability: The peptidomimetic nature provides enhanced stability compared to natural peptides, reducing susceptibility to enzymatic degradation .

These properties contribute to its potential as a therapeutic agent.

Applications

Scientific Uses

CJ-887 has significant potential applications in cancer research and therapy due to its role as a STAT3 inhibitor:

  1. Cancer Treatment: By inhibiting STAT3, CJ-887 may reduce tumor growth and improve responses to other cancer therapies.
  2. Research Tool: It serves as a valuable tool for studying the STAT3 signaling pathway in various biological contexts.
  3. Drug Development: The compound represents a promising lead for further optimization into more potent inhibitors for clinical use .
Introduction to STAT3 as a Therapeutic Target

Role of STAT3 in Oncogenic Signaling Pathways

STAT3 (Signal Transducer and Activator of Transcription 3) is a cytoplasmic transcription factor that regulates critical cellular processes, including proliferation, survival, angiogenesis, and immune evasion. In normal physiology, STAT3 activation is transient and tightly regulated by tyrosine phosphorylation (primarily at Y705) and serine phosphorylation (S727), leading to dimerization, nuclear translocation, and DNA binding [1] [7]. However, constitutive STAT3 activation occurs in >50% of human cancers, including hepatocellular carcinoma, pancreatic cancer, and leukemias, driven by upstream oncogenic pathways (e.g., IL-6/JAK, EGFR, SRC) [1] [5] [7]. This hyperactivation promotes tumorigenesis through:

  • Upregulation of anti-apoptotic genes: Bcl-2, Bcl-xL, and survivin [8].
  • Angiogenesis induction: Via HIF-1α and VEGF overexpression [8].
  • Metastasis facilitation: Through EMT transcription factors (e.g., Twist, Snail) [8].
  • Immune suppression: By reducing MHC expression and increasing PD-L1/IL-10 [5] [8].

STAT3’s multifaceted role in oncogenesis validates it as a high-value therapeutic target [7] [9].

Table 1: Key Functional Domains of STAT3

DomainFunctionRole in Oncogenesis
SH2 DomainMediates phosphotyrosine (pY) binding and dimerizationCritical for constitutive dimerization in cancer
DNA-Binding DomainRecognizes specific DNA response elements (e.g., GAS sites)Drives transcription of oncogenes (e.g., Cyclin D1, c-Myc)
Coiled-Coil DomainFacilitates protein-protein interactions and receptor dockingEnables aberrant activation by upstream kinases
Transactivation DomainContains Y705/S727 phosphorylation sitesMaximizes transcriptional activity in tumors

Challenges in Targeting STAT3 Dimerization via the SH2 Domain

The SH2 domain is the most conserved region across STAT proteins and governs phosphotyrosine-dependent dimerization—a prerequisite for STAT3’s transcriptional activity [6] [9]. However, targeting this domain faces significant hurdles:

  • Structural complexity: The pY-binding pocket is shallow and hydrophilic, complicating small-molecule design [6] [10].
  • High flexibility: Molecular dynamics simulations reveal conformational mobility in the SH2 domain, reducing docking accuracy [6].
  • Selectivity issues: STAT family SH2 domains share >50% sequence homology, raising risks of off-target effects [9] [10].
  • Peptide limitations: Early phosphopeptides (e.g., PY*LKTK) showed high affinity but poor bioavailability and rapid proteolytic degradation [4] [9].

These challenges necessitated strategies to optimize SH2 domain inhibitors for drug-like properties.

Historical Development of STAT3 Inhibitors

STAT3 inhibitor development has evolved through three generations:

  • First-generation phosphopeptides: Derived from STAT3-binding motifs (e.g., gp130’s pY905LPQTV), exhibiting nanomolar affinity but poor stability [4] [6].
  • Peptidomimetics: Engineered to mimic peptide structure while enhancing metabolic stability (e.g., ISS 610). Retained phosphotyrosine groups, limiting cell permeability [4] [10].
  • Small molecules: Non-peptidic inhibitors (e.g., Stattic, BP-1-102) designed for oral bioavailability, though many lacked potency or exhibited off-target effects [4] [9].

CJ-887 emerged as a bridge between peptidomimetics and small molecules, addressing key limitations of its predecessors [6].

Table 2: Evolution of STAT3 SH2 Domain Inhibitors

Inhibitor TypeExamplesAffinity (Ki)AdvantagesLimitations
PhosphopeptidesPY*LKTK~300 nMHigh target specificityRapid degradation; poor cell permeability
Early PeptidomimeticsISS 610~100 nMImproved stabilityCharged phosphotyrosine limits uptake
Small MoleculesStattic~5–10 µMCell-permeable; oral bioavailabilityOff-target kinase effects
Optimized PeptidomimeticsCJ-88715 nMSub-nanomolar affinity; retained specificityLimited cellular activity

Properties

CAS Number

1220952-08-8

Product Name

CJ-887

IUPAC Name

L-​Glutamamide, N-​acetyl-​O-​phosphono-​L-​tyrosyl-​(3S,​6S,​10aS)​-​6-​aminodecahydro-​5-​oxopyrrolo[1,​2-​a]​azocine-​3-​carbonyl-​N1-​(phenylmethyl)​-

Molecular Formula

C34H45N6O10P

Molecular Weight

728.7398

InChI

InChI=1S/C34H45N6O10P/c1-21(41)37-28(19-22-11-14-25(15-12-22)50-51(47,48)49)32(44)39-27-10-6-5-9-24-13-17-29(40(24)34(27)46)33(45)38-26(16-18-30(35)42)31(43)36-20-23-7-3-2-4-8-23/h2-4,7-8,11-12,14-15,24,26-29H,5-6,9-10,13,16-20H2,1H3,(H2,35,42)(H,36,43)(H,37,41)(H,38,45)(H,39,44)(H2,47,48,49)/t24-,26-,27-,28-,29-/m0/s1

InChI Key

MPMXKQWWMNFOFR-CISYKLKFSA-N

SMILES

O=C([C@@H](NC(C)=O)CC1=CC=C(OP(O)(O)=O)C=C1)N[C@H]2CCCC[C@@H]3N([C@H](C(N[C@@H](CCC(N)=O)C(NCC4=CC=CC=C4)=O)=O)CC3)C2=O

Solubility

Soluble in DMSO

Synonyms

CJ887; CJ 887; CJ-887

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.